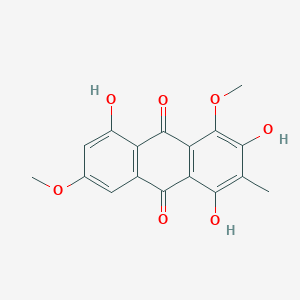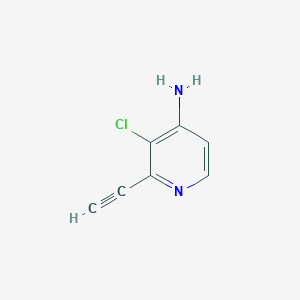
3-Chloro-2-ethynylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-ethynylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C7H5ClN2 It features a pyridine ring substituted with a chlorine atom at the third position, an ethynyl group at the second position, and an amine group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethynylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-chloro-3-iodopyridine.
Sonogashira Coupling: The 2-chloro-3-iodopyridine undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide co-catalyst to form 2-chloro-3-ethynylpyridine.
Deprotection: The ethynyl group is deprotected using a base such as potassium carbonate to yield 2-chloro-3-ethynylpyridine.
Amination: Finally, the 2-chloro-3-ethynylpyridine is subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the fourth position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the Sonogashira coupling and deprotection steps, as well as advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Chloro-2-ethynylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-chloro-2-ethynylpyridin-4-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
3-Chloro-2-ethynylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Research: It can be used as a probe to study enzyme activity and protein interactions.
Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-2-ethynylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-3-amino-4-methylpyridine: Similar structure but with a methyl group instead of an ethynyl group.
2-Chloro-3-iodopyridin-4-amine: Similar structure but with an iodine atom instead of an ethynyl group.
3-Chloro-2-ethynylpyridine: Lacks the amine group at the fourth position.
Uniqueness
3-Chloro-2-ethynylpyridin-4-amine is unique due to the presence of both an ethynyl group and an amine group on the pyridine ring. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields.
特性
分子式 |
C7H5ClN2 |
|---|---|
分子量 |
152.58 g/mol |
IUPAC名 |
3-chloro-2-ethynylpyridin-4-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-6-7(8)5(9)3-4-10-6/h1,3-4H,(H2,9,10) |
InChIキー |
MLCXIRBQPIIGMD-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NC=CC(=C1Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
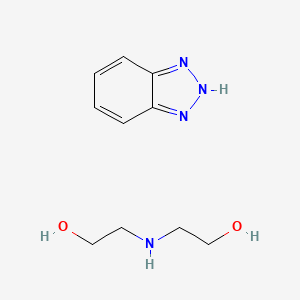
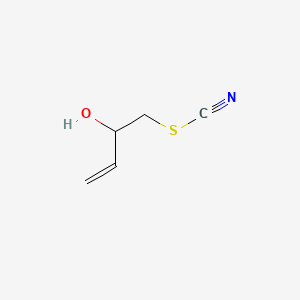
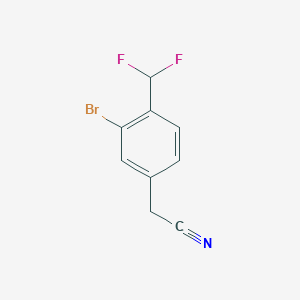

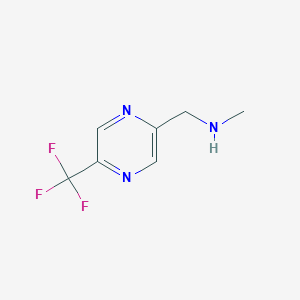
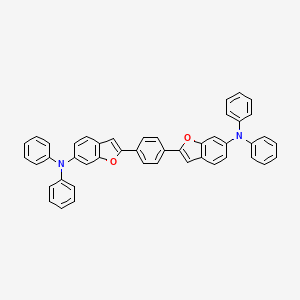
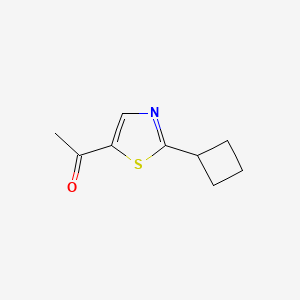


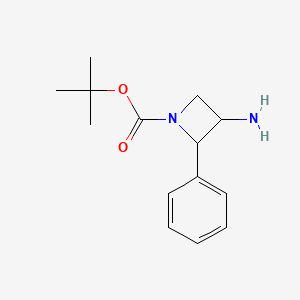

![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
